

Methyl 2-(3-aminophenoxy)acetate: A Technical Guide to its Solubility Profile

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Compound of Interest

Compound Name: Methyl 2-(3-aminophenoxy)acetate

Cat. No.: B3106341

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Methyl 2-(3-aminophenoxy)acetate**. Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document focuses on its predicted solubility based on physicochemical properties and outlines a detailed, standardized experimental protocol for its empirical determination. This guide is intended to support research, drug discovery, and development activities where this compound is of interest.

Physicochemical Properties and Predicted Solubility

Methyl 2-(3-aminophenoxy)acetate is an organic compound with the molecular formula $C_9H_{11}NO_3$. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl 2-(3-aminophenoxy)acetate**

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₃	PubChem
Molecular Weight	181.19 g/mol	PubChem
CAS Number	158196-47-5	PubChem
Predicted XLogP3	0.7	PubChem

The predicted octanol-water partition coefficient (XLogP3) of 0.7 provides an indication of the compound's lipophilicity and, by extension, its likely solubility. A LogP value is the logarithm of the ratio of the concentration of a solute in a two-phase system of n-octanol and water.^[1] A positive LogP value, as in this case, suggests a higher affinity for the lipid (octanol) phase, indicating that the compound is more hydrophobic than hydrophilic.^[1] Generally, compounds with a LogP value less than 5 are considered to have a favorable profile for oral drug absorption.^[1] The relatively low positive XLogP3 value of 0.7 suggests that while **Methyl 2-(3-aminophenoxy)acetate** is somewhat lipophilic, it is not excessively so, and is likely to exhibit some degree of aqueous solubility.^[2] However, it is important to note that solubility is also influenced by factors such as crystal lattice energy, and therefore, experimental determination is crucial for obtaining a precise understanding.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.^{[3][4]} It involves equilibrating an excess amount of the solid compound in a specific solvent system until a saturated solution is achieved. The concentration of the dissolved compound in the filtered supernatant is then measured.

This protocol outlines a general procedure that can be adapted for determining the solubility of **Methyl 2-(3-aminophenoxy)acetate** in various aqueous and organic solvents.

Materials and Equipment

- **Methyl 2-(3-aminophenoxy)acetate** (solid)

- Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm pore size)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
- Volumetric flasks and pipettes

Procedure

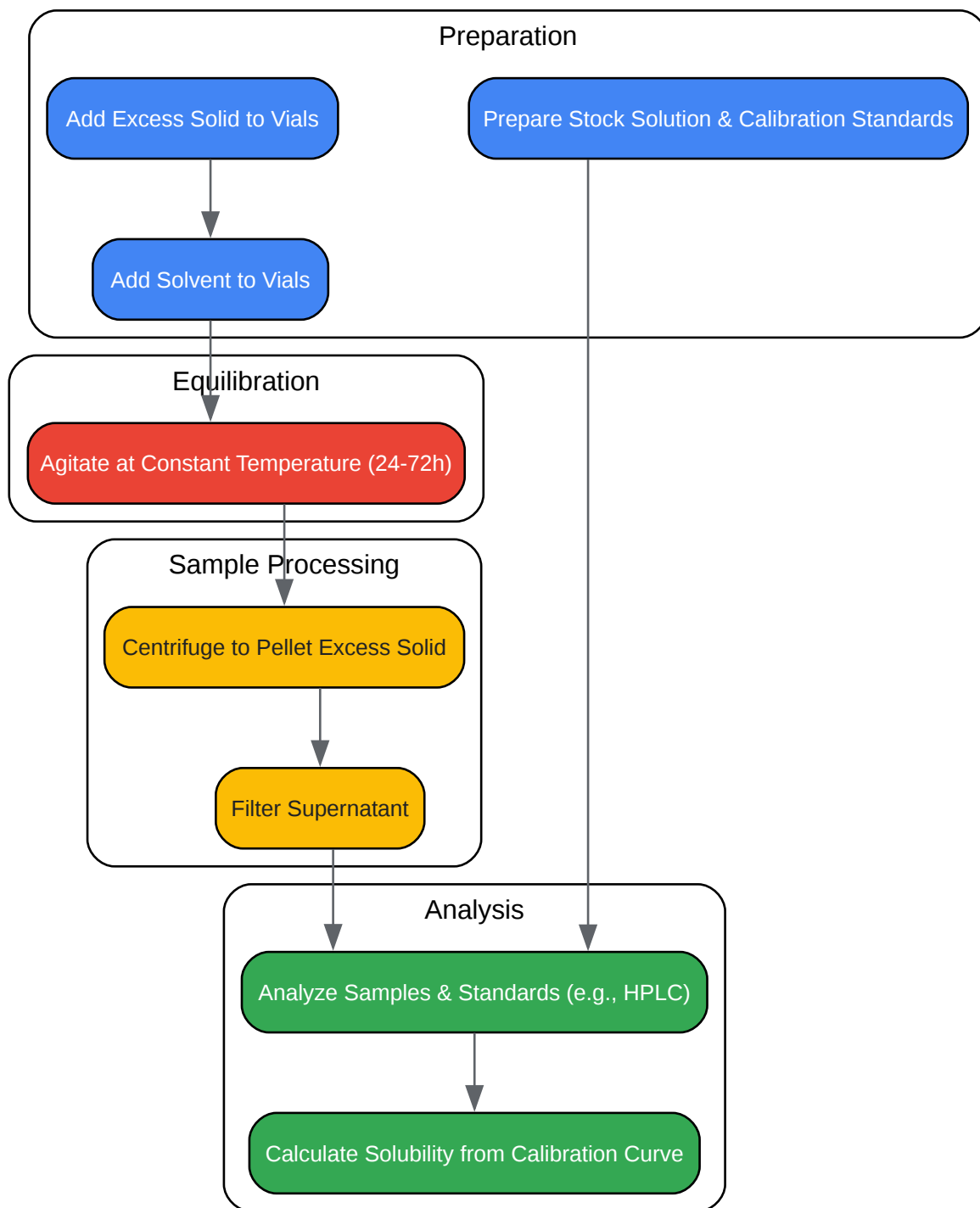
- Preparation of Stock Solutions (for calibration curve):
 - Accurately weigh a known amount of **Methyl 2-(3-aminophenoxy)acetate** and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to prepare a concentrated stock solution.
 - Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
- Sample Preparation for Solubility Measurement:
 - Add an excess amount of solid **Methyl 2-(3-aminophenoxy)acetate** to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed. A preliminary test can be conducted to estimate the approximate amount needed.^[5]
 - Add a known volume of the desired solvent to each vial.
- Equilibration:

- Securely cap the vials and place them on an orbital shaker.
- Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.^[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when the measured solubility does not change between time points.^[5]
- Sample Processing:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - To separate the undissolved solid, centrifuge the samples at a high speed.
 - Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
- Analysis:
 - Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
 - Analyze the calibration standards and the diluted samples using a validated analytical method, such as HPLC-UV.
 - Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
 - Determine the concentration of **Methyl 2-(3-aminophenoxy)acetate** in the diluted samples from the calibration curve.
- Calculation of Solubility:
 - Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The result is typically expressed in units such as mg/mL, µg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **Methyl 2-(3-aminophenoxy)acetate**.

Workflow for Solubility Determination by Shake-Flask Method



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Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathways

The query for signaling pathways related to **Methyl 2-(3-aminophenoxy)acetate** did not yield any specific results. As a small organic molecule, it is not expected to have direct involvement in complex biological signaling pathways in the same manner as a protein or a complex drug molecule. Its biological effects would likely be mediated through its interaction with specific molecular targets, which would need to be determined through further pharmacological studies.

In conclusion, while experimental data on the solubility of **Methyl 2-(3-aminophenoxy)acetate** is not readily available, its physicochemical properties suggest it is a somewhat lipophilic compound with likely limited but present aqueous solubility. For definitive quantitative data, the detailed shake-flask experimental protocol provided in this guide is recommended. This information is critical for researchers and developers working with this compound in areas such as formulation development and in vitro/in vivo studies.

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References

- 1. acdlabs.com [acdlabs.com]
- 2. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
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